1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole
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Overview
Description
1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a benzyloxyphenoxy group attached to a pentyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 1-bromopentane to form 4-(benzyloxy)phenylpentyl ether. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Benzyloxyphenylpentanoic acid or benzyloxyphenylpentanal.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the benzyloxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-{5-[4-(Methoxy)phenoxy]pentyl}-1H-imidazole
- 1-{5-[4-(Ethoxy)phenoxy]pentyl}-1H-imidazole
- 1-{5-[4-(Propoxy)phenoxy]pentyl}-1H-imidazole
Comparison: Compared to its analogs, 1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole exhibits unique properties due to the presence of the benzyloxy group. This group enhances the compound’s hydrophobicity and ability to interact with aromatic residues in proteins, potentially leading to stronger and more specific binding interactions. These characteristics make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87477-69-8 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[5-(4-phenylmethoxyphenoxy)pentyl]imidazole |
InChI |
InChI=1S/C21H24N2O2/c1-3-7-19(8-4-1)17-25-21-11-9-20(10-12-21)24-16-6-2-5-14-23-15-13-22-18-23/h1,3-4,7-13,15,18H,2,5-6,14,16-17H2 |
InChI Key |
FDSABWBRDSJRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
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